

# assessing the safety profile of 4-Desmethyl-2-methyl Celecoxib versus rofecoxib

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## Compound of Interest

Compound Name: 4-Desmethyl-2-methyl Celecoxib

Cat. No.: B146605

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## A Comparative Safety Analysis: 4-Desmethyl-2-methyl Celecoxib vs. Rofecoxib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety assessment of **4-Desmethyl-2-methyl Celecoxib** and the withdrawn cyclooxygenase-2 (COX-2) inhibitor, rofecoxib. The available data for rofecoxib is extensive, stemming from numerous preclinical and clinical trials, which ultimately led to its market withdrawal due to significant cardiovascular risks. In contrast, public-domain safety data for **4-Desmethyl-2-methyl Celecoxib**, a selective COX-2 inhibitor, is currently limited primarily to preclinical assessments. This guide aims to present the available evidence for both compounds to inform future research and drug development efforts.

## Executive Summary

Rofecoxib was voluntarily withdrawn from the market due to a clear association with an increased risk of serious cardiovascular thrombotic events, including heart attack and stroke.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> While it demonstrated a favorable gastrointestinal (GI) safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs), its cardiovascular risks outweighed its benefits.<sup>[4]</sup><sup>[5]</sup>

**4-Desmethyl-2-methyl Celecoxib** is also a selective COX-2 inhibitor with demonstrated anti-inflammatory, analgesic, and antipyretic properties in preclinical models.<sup>[6]</sup> The currently

available safety information is limited to basic toxicological data, indicating acute oral toxicity and potential environmental hazards.[7][8] A direct and comprehensive comparison of the safety profiles is challenging due to the vast disparity in the depth and breadth of available data.

## Quantitative Safety Data

The following tables summarize the key safety findings for rofecoxib, drawn from major clinical trials. Equivalent comprehensive data for **4-Desmethyl-2-methyl Celecoxib** is not publicly available.

Table 1: Cardiovascular Safety of Rofecoxib

Clinical Trial / Study	Comparison Group	Key Cardiovascular Finding	Citation
VIGOR	Naproxen	Increased risk of myocardial infarction in the rofecoxib group.	[9]
APPROVe	Placebo	Increased relative risk of confirmed thrombotic events after 18 months of treatment.	[1]
Meta-analysis	Placebo or other NSAIDs	Consistently showed an increased risk of cardiovascular events.	[10]

Table 2: Gastrointestinal Safety of Rofecoxib

Clinical Trial / Study	Comparison Group	Key Gastrointestinal Finding	Citation
VIGOR	Naproxen	Lower incidence of clinically important upper gastrointestinal events with rofecoxib.	[9]
CLASS	Ibuprofen or Diclofenac	Rofecoxib showed a trend toward fewer upper GI ulcer complications.	[11]

Table 3: Preclinical Safety of **4-Desmethyl-2-methyl Celecoxib**

Parameter	Finding	Citation
Acute Oral Toxicity	Harmful if swallowed (GHS Category 4).	[7][8]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects.	[8]
In vitro COX-2 Inhibition (IC50)	0.069 $\mu$ M	[6]

## Experimental Protocols

Detailed experimental protocols for the specific studies on **4-Desmethyl-2-methyl Celecoxib** are not publicly available. The following are generalized protocols for assessing the key safety parameters for NSAIDs, based on common methodologies in the field.

### Protocol for Assessing Cardiovascular Safety in a Rat Model

This protocol outlines a general procedure to evaluate the potential cardiotoxicity of an NSAID in a rodent model, often focusing on thrombosis and cardiac function.

Objective: To assess the effect of the test compound on thrombotic events and cardiac function in a rat model.

Materials:

- Male Wistar rats (250-300g)
- Test compound (e.g., **4-Desmethyl-2-methyl Celecoxib**) and vehicle control
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- High-frequency ultrasound system for echocardiography
- Platelet aggregometer
- Reagents for measuring cardiac biomarkers (e.g., Troponin I, CK-MB)

Procedure:

- **Animal Dosing:** Rats are randomly assigned to treatment groups (vehicle control, different doses of the test compound). The compound is administered orally or via another relevant route for a specified duration (e.g., 14 or 28 days).
- **Echocardiography:** At baseline and at the end of the treatment period, transthoracic echocardiography is performed under light anesthesia to assess cardiac function parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
- **Blood Pressure Monitoring:** Systolic and diastolic blood pressure are measured non-invasively using a tail-cuff method at regular intervals throughout the study.
- **Platelet Aggregation:** At the end of the study, blood is collected for platelet-rich plasma preparation. Platelet aggregation in response to agonists like ADP or collagen is measured using a platelet aggregometer.
- **Biomarker Analysis:** Serum levels of cardiac injury markers (Troponin I, CK-MB) are quantified using ELISA or other appropriate immunoassays.

- Histopathology: Hearts are collected, fixed in formalin, and processed for histological examination to identify any signs of cardiac damage, inflammation, or fibrosis.

## Protocol for Assessing Gastrointestinal Toxicity in a Mouse Model

This protocol describes a common method to evaluate the potential for an NSAID to cause gastrointestinal damage.

Objective: To assess the ulcerogenic potential of the test compound in the gastrointestinal tract of mice.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Test compound (e.g., **4-Desmethyl-2-methyl Celecoxib**) and vehicle control
- Indomethacin (as a positive control)
- Dissecting microscope
- Reagents for myeloperoxidase (MPO) assay (to quantify neutrophil infiltration)

Procedure:

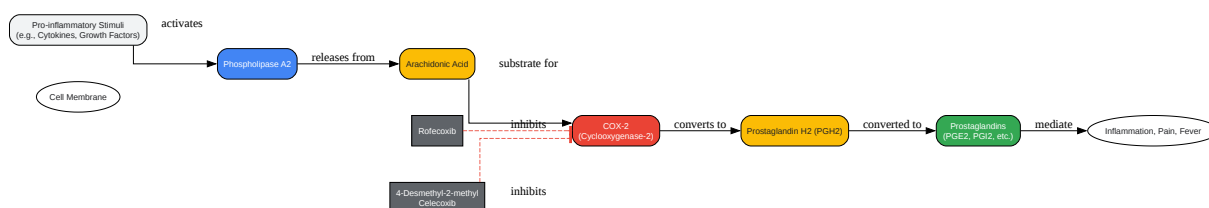
- Animal Dosing: Mice are fasted overnight with free access to water. They are then orally administered the test compound, vehicle, or a known ulcerogenic NSAID like indomethacin.
- Macroscopic Ulcer Scoring: After a set time (e.g., 4-6 hours), mice are euthanized, and their stomachs and small intestines are removed. The tissues are opened along the greater curvature (stomach) or anti-mesenteric side (intestine) and examined under a dissecting microscope. The number and severity of ulcers are scored based on a predefined scale.
- Histopathological Examination: Tissue samples from the stomach and intestine are collected, fixed, and processed for histological analysis to assess for mucosal erosion, ulceration, inflammation, and cellular infiltration.

- Myeloperoxidase (MPO) Assay: A portion of the gastric or intestinal tissue is homogenized and used to measure MPO activity, which is an indicator of neutrophil infiltration and inflammation.

## Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both **4-Desmethyl-2-methyl Celecoxib** and rofecoxib is the selective inhibition of the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade.

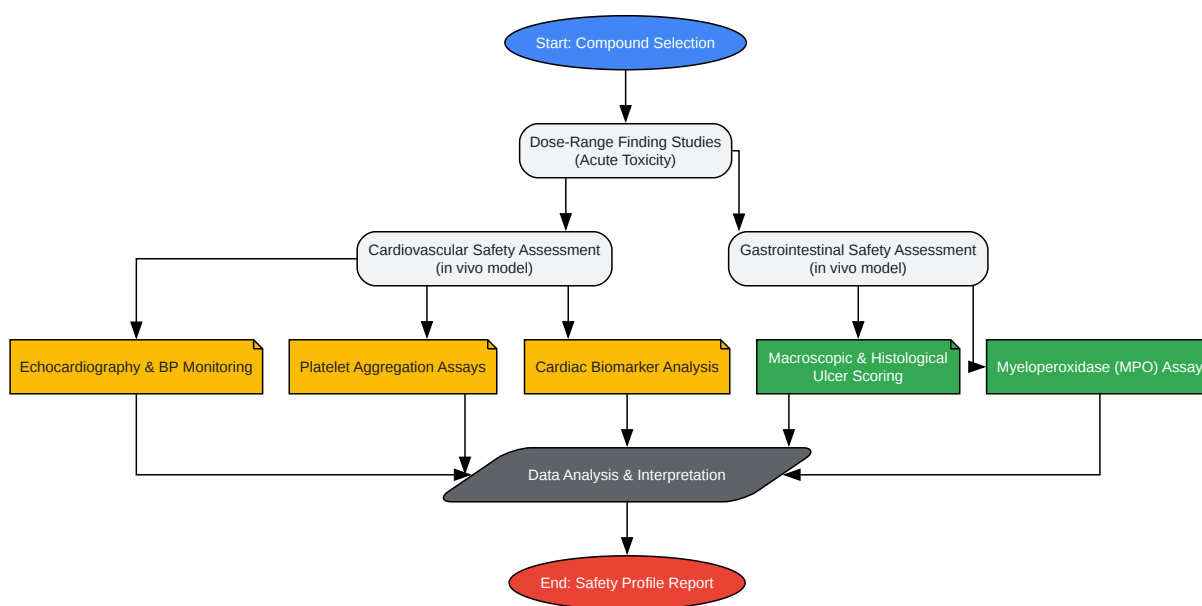
### COX-2 Signaling Pathway



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Caption: Simplified COX-2 signaling pathway and points of inhibition.

## Experimental Workflow for Preclinical Safety Assessment



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Caption: General workflow for preclinical safety assessment of NSAIDs.

## Discussion and Conclusion

The comparison between **4-Desmethyl-2-methyl Celecoxib** and rofecoxib is fundamentally limited by the vast difference in the available safety data. Rofecoxib's history serves as a critical case study in drug safety, highlighting the potential for selective COX-2 inhibitors to exhibit significant, unforeseen adverse cardiovascular effects. The mechanism is thought to involve the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concurrent inhibition of thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation), leading to a prothrombotic state.

For **4-Desmethyl-2-methyl Celecoxib**, the current data confirms its intended mechanism of action as a selective COX-2 inhibitor. The acute toxicity data suggests a need for caution in handling and development. However, without comprehensive in vivo cardiovascular and gastrointestinal safety studies, its overall safety profile remains largely uncharacterized.

#### Future Directions for Research:

- **Comprehensive Preclinical Toxicology:** In-depth preclinical studies on **4-Desmethyl-2-methyl Celecoxib** are warranted to assess its cardiovascular and gastrointestinal safety profile, using established animal models.
- **Pharmacokinetics and Metabolism:** A thorough understanding of the pharmacokinetics and metabolic fate of **4-Desmethyl-2-methyl Celecoxib** is crucial to predict potential drug-drug interactions and identify any active metabolites.
- **Head-to-Head Comparative Studies:** Should development progress, well-designed head-to-head studies comparing its safety profile to other NSAIDs, including celecoxib, would be essential.

In conclusion, while **4-Desmethyl-2-methyl Celecoxib** shows promise as a selective COX-2 inhibitor, its safety profile is not yet sufficiently characterized to draw any firm conclusions, especially in comparison to the well-documented risks of rofecoxib. The lessons learned from rofecoxib underscore the critical importance of rigorous and long-term safety evaluations for all new COX-2 inhibitors.

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Address: 3281 E Guasti Rd

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